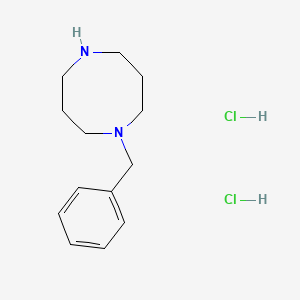

1-Benzyl-1,5-diazocane dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-1,5-diazocane dihydrochloride is a chemical compound with the CAS Number: 2219374-05-5 . It has a molecular weight of 277.24 . The compound is typically stored at room temperature and is available in powder form .

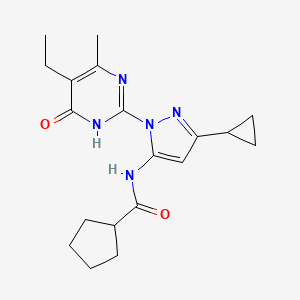

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 277.24 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Microfluidic Continuous Flow Synthesis

1-Benzyl-1,5-diazocane dihydrochloride derivatives have been utilized in the synthesis of compounds like 1,5-ditosyl-1,5-diazocane-3,7-dione. This process is significant in the creation of high-density energetic oxidizers. A study demonstrated the synthesis of this compound using Swern oxidation in both traditional batch reactors and continuous flow microreactors. The latter offered advantages such as reduced reaction time, milder temperature, higher yield, and selectivity. Modifications were made to the experimental device to optimize the Swern oxidation process, enhancing the potential for large-scale industrial production (Zou et al., 2020).

Pharmacological Studies

Research involving this compound derivatives also encompasses pharmacological aspects. A study synthesized N-alkyl-1,5-benzodiazepine-2-ones and characterized them using various spectroscopic methods. Some derivatives displayed significant in vivo antihypoxic, tranquilizing, and anticonvulsant activities. This highlights the potential of these compounds in developing new pharmacological agents (Gaponov et al., 2016).

Chemical Synthesis Advances

Advancements in chemical synthesis methods have also been achieved with this compound-related compounds. A study explored the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution. This approach led to the synthesis of diazepane or diazocane systems, showing promise in creating molecular diversity for medicinal and synthetic chemistry applications (Banfi et al., 2007).

Ligand Synthesis and Asymmetric Lithiation-Substitution

1,5-diazocane derivatives play a role in the synthesis of chiral diamine ligands. These ligands are used in the lithiation of N-Boc pyrrolidine, showing potential in asymmetric deprotonation/substitution reactions. The tunable steric and electronic properties of these ligands make them an attractive option in organic synthesis (Li, Schenkel, & Kozlowski, 2000).

Anti-Inflammatory Activity

In the domain of medicinal chemistry, studies have demonstrated the anti-inflammatory properties of some 1,5-benzodiazepine derivatives. These derivatives were synthesized and characterized through various analytical techniques, showcasing significant anti-inflammatory activity, particularly those with electron-withdrawing groups (Kumar & Ishwarbhat, 2016).

Safety and Hazards

The safety information available indicates that 1-Benzyl-1,5-diazocane dihydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-benzyl-1,5-diazocane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCVRDGKWZDTLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCN(C1)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2469183.png)

![Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2469185.png)

![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/no-structure.png)

![8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2469192.png)

![Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate](/img/structure/B2469195.png)

![3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2469196.png)